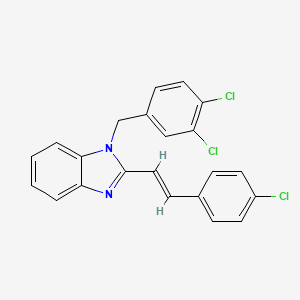
2-(4-chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole (CDB) is a heterocyclic compound that has been widely used in the scientific community for various research applications. It is a highly versatile and effective compound that can be used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects. Furthermore, it has been used in laboratory experiments to assess the efficacy of drugs and other compounds, as well as to study the mechanisms of action of these compounds.
科学的研究の応用
Coordination Chemistry and Properties
The review by Boča et al. (2011) delves into the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and related structures. It summarizes preparation procedures, properties of organic compounds, and their complexes, highlighting spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. This research opens up potential interest points for unknown analogues, suggesting a wide application spectrum including scientific research applications (Boča, Jameson, & Linert, 2011).
Anticancer Potential
Recent work by Akhtar et al. (2019) reviews the design strategy for synthesizing benzimidazole derivatives as anticancer agents. It covers the substituents essential for potency and selectivity, offering a comparison through structure-activity relationships (SAR). The review addresses the variety of mechanisms through which benzimidazole derivatives exhibit anticancer properties, such as intercalation, acting as alkylating agents, and tubulin inhibitors (Akhtar et al., 2019).
Optoelectronic Materials
Lipunova et al. (2018) report on the application of quinazoline derivatives, highlighting their use in optoelectronic materials. They discuss the incorporation of benzimidazole and related fragments into π-extended conjugated systems for creating novel materials. This includes applications related to photoluminescence and electroluminescence, where these compounds serve as materials for organic light-emitting diodes (OLEDs) and photoelectric conversion elements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Therapeutic Potential and Pharmacological Activities
A comprehensive review by Babbar, Swikriti, & Arora (2020) on the therapeutic potential of benzimidazole compounds discusses their diverse biological applications. These derivatives are found to possess antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant properties. This variability in pharmacological activity highlights the broad applicability of benzimidazole derivatives in scientific research and therapeutic development (Babbar, Swikriti, & Arora, 2020).
特性
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[(3,4-dichlorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2/c23-17-9-5-15(6-10-17)8-12-22-26-20-3-1-2-4-21(20)27(22)14-16-7-11-18(24)19(25)13-16/h1-13H,14H2/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTRIFDAUQLPMB-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)C=CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)/C=C/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2935177.png)
![N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2935178.png)
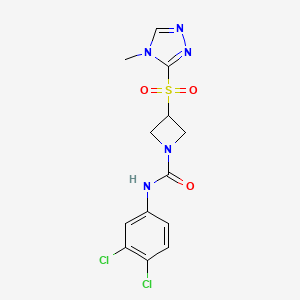
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2935180.png)
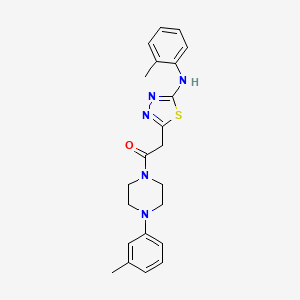
![8-fluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2935184.png)
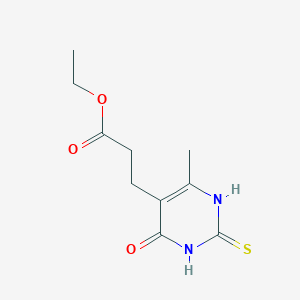
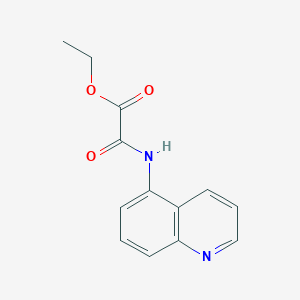
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2935187.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2935190.png)